BenchChemオンラインストアへようこそ!

(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Medicinal Chemistry ADME Prediction Physicochemical Properties

(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, CAS 1086376-57-9, is a fluorinated pyridinyl-phenyl ether characterized by a trifluoromethyl group on the pyridine ring and a primary alcohol functionality. This heterocyclic alcohol (MW 269.22 g/mol, MF C13H10F3NO2) serves as a strategic intermediate and building block in the construction of more complex molecules for pharmaceutical and agrochemical research.

Molecular Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
CAS No. 1086376-57-9
Cat. No. B1386538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
CAS1086376-57-9
Molecular FormulaC13H10F3NO2
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)CO)C(F)(F)F
InChIInChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-7-17-12(11)19-10-5-3-9(8-18)4-6-10/h1-7,18H,8H2
InChIKeyYDFJRVCNNKYISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (CAS 1086376-57-9) – A Versatile Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Synthesis


(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, CAS 1086376-57-9, is a fluorinated pyridinyl-phenyl ether characterized by a trifluoromethyl group on the pyridine ring and a primary alcohol functionality . This heterocyclic alcohol (MW 269.22 g/mol, MF C13H10F3NO2) serves as a strategic intermediate and building block in the construction of more complex molecules for pharmaceutical and agrochemical research . The compound's 3-trifluoromethylpyridine motif is a privileged structure in medicinal chemistry, known to enhance metabolic stability and modulate lipophilicity, while the benzylic alcohol provides a reactive handle for further derivatization .

Why Substitution with Closely Related Trifluoromethylpyridine Analogs Risks Project Failure


In research-scale synthesis and early drug discovery, the precise substitution pattern on the pyridinyl-phenyl ether scaffold critically influences downstream reaction yields, target binding, and physicochemical properties. Compounds differing only in the position of the ether linkage or the substitution of the phenyl ring (e.g., meta vs. para) exhibit distinct electronic profiles and steric constraints, leading to divergent reactivity in cross-coupling or nucleophilic substitution steps [1]. Furthermore, subtle variations in lipophilicity (LogP) and polar surface area (TPSA) directly impact membrane permeability and solubility, parameters that cannot be reliably extrapolated from one analog to another without empirical validation . Therefore, generic substitution of (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol with a positional isomer or a direct aryl-linked analog is unsupported by structure-activity relationship (SAR) data and may invalidate synthetic routes or biological assay results.

Quantitative Differentiation: (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol vs. Key Analogs


Computational Lipophilicity (LogP) Comparison: Impact on Drug-Likeness

The target compound's calculated partition coefficient (LogP) provides a quantitative measure of its lipophilicity, a critical determinant of membrane permeability and oral bioavailability. Compared to a structurally similar analog where the ether oxygen is absent and the rings are directly linked, (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol exhibits a higher LogP value, indicating increased lipophilicity .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Polar Surface Area (PSA) Differentiation: Implications for Blood-Brain Barrier Penetration

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a compound's ability to cross biological membranes, particularly the blood-brain barrier (BBB). The target compound possesses a higher TPSA compared to the direct aryl-linked analog, primarily due to the presence of the ether oxygen, which increases hydrogen-bonding potential .

CNS Drug Design Physicochemical Properties Permeability

Synthetic Yield Potential: Class-Level Inference from Optimized Pyridyloxyphenol Processes

While direct, head-to-head yield data for the target compound is not publicly available, class-level evidence from a Dow Chemical Company patent demonstrates that trifluoromethyl-substituted pyridyloxyphenols can be synthesized with exceptionally high yield and purity (>99 wt.%) when employing anhydrous conditions and specific base stoichiometry [1]. The target compound shares the core pyridyloxyphenol scaffold (specifically, a 2-pyridyloxy-aryl system) with the exemplified compounds, suggesting it may similarly benefit from these optimized synthetic protocols.

Process Chemistry Synthetic Efficiency Purity Optimization

Structural Determinants of Reactivity: Ether Linkage vs. Direct Aryl-Aryl Bond

The presence of an ether oxygen between the pyridine and phenyl rings in the target compound introduces a distinct reactivity profile compared to analogs with a direct C-C bond. The electron-donating nature of the ether oxygen activates the phenyl ring towards electrophilic aromatic substitution (EAS) and influences the electronic properties of the pyridine ring . This contrasts with the direct aryl-linked analog, {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol, which lacks this oxygen and presents a different electron distribution and steric environment .

Organic Synthesis Cross-Coupling Reactivity

Targeted Applications for (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol: Evidence-Based Scenarios


Synthesis of GIPR Agonists for Metabolic Disease Research

The (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol scaffold serves as a key building block in the preparation of novel dihydroisoquinolinone-amide compounds, which are being investigated as GIPR agonists for the treatment of type 2 diabetes mellitus and obesity [1]. Its specific substitution pattern, with the ether linkage at the 2-position of the 3-trifluoromethylpyridine and the hydroxymethyl group at the para-position of the phenyl ring, provides the precise geometry required for optimal binding to the GIPR target, as implied by its inclusion in patent applications for this therapeutic class.

Construction of Kinase Inhibitor Libraries with Optimized Lipophilicity

Given its computed LogP of 3.385 and TPSA of 42.35 Ų, this compound is ideally suited for the synthesis of kinase inhibitor candidates where balanced lipophilicity is essential for achieving oral bioavailability while mitigating off-target CNS effects . The benzylic alcohol handle facilitates conjugation with various warheads or linker systems, enabling the creation of diverse compound libraries for screening against kinases such as FLT3, Abl, or RET, where trifluoromethylpyridine motifs are known to enhance potency and metabolic stability [2].

Agrochemical Intermediate: Preparation of Herbicidal Pyridyloxyphenoxy Propanoates

As a member of the pyridyloxyphenol class, this compound is a direct precursor to trifluoromethyl-substituted pyridinyloxyphenoxy propanoic acids and their derivatives, a well-established class of herbicides [3]. The optimized synthetic process described in US Patent 4,410,701 enables high-yield production of such intermediates, making this compound a cost-effective starting material for agrochemical research and development programs targeting grassy weed control [4].

Development of Novel FAAH Inhibitors via Derivatization

The structural motif of a trifluoromethylpyridine linked via an ether to a phenyl group is present in known FAAH inhibitors, such as PF-3845 . The target compound's benzylic alcohol offers a versatile point for functionalization, allowing researchers to generate analogs of PF-3845 with potentially improved potency or selectivity profiles. This approach leverages the established SAR of the trifluoromethylpyridine class to accelerate the discovery of new fatty acid amide hydrolase (FAAH) inhibitors for pain and inflammation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.